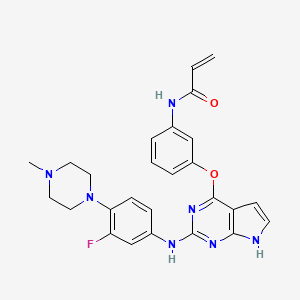

YMU1

概要

準備方法

合成経路と反応条件

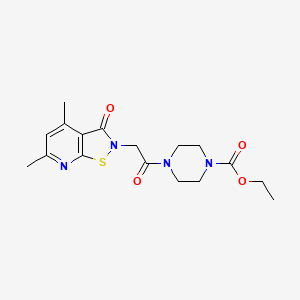

YMU1 の合成は、4,6-ジメチル-3-オキソイソチアゾロ[5,4-b]ピリジンとエチル 4-(2-ブロモアセチル)ピペラジン-1-カルボキシレートの反応を伴います。この反応は、通常、ジメチルスルホキシド (DMSO) などの有機溶媒中で還流条件下で行われます。 生成物はその後、カラムクロマトグラフィーを用いて精製され、高純度の this compound が得られます .

工業生産方法

This compound の具体的な工業生産方法は広く文書化されていませんが、合成プロセスは標準的な有機合成技術を用いてスケールアップすることができます。主な工程には、中間体の調製と、高収率と高純度を保証するために制御された条件下でのその後のカップリングが含まれます。

化学反応の分析

反応の種類

YMU1 は、ピペラジン環やイソチアゾロ[5,4-b]ピリジン部分などの反応性官能基の存在により、主に置換反応を起こします。これらの反応は、特定の条件下でさまざまな試薬によって触媒される可能性があります。

一般的な試薬と条件

酸化: this compound は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 求核置換反応は、アミンやチオールなどの求核剤を用いて塩基性条件下で行うことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります

科学研究への応用

This compound は、特に化学、生物学、医学、および産業の分野において、科学研究において幅広い用途を持っています .

化学: this compound は、チミジル酸キナーゼを含む研究において選択的阻害剤として使用され、酵素の動力学と阻害機構に関する洞察を提供します。

生物学: 生物学的研究では、this compound は特に癌細胞株において、細胞増殖とアポトーシスを研究するために使用されます。

医学: this compound は、腫瘍細胞のドキソルビシンに対する感作能を有するため、癌研究において貴重なツールであり、より効果的な化学療法戦略の開発につながる可能性があります。

産業: 製薬業界では、this compound はチミジル酸キナーゼとその関連経路を標的とする新薬の開発に使用されています。

科学的研究の応用

YMU1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: this compound is used as a selective inhibitor in studies involving thymidylate kinase, providing insights into enzyme kinetics and inhibition mechanisms.

Biology: In biological research, this compound is employed to study cell proliferation and apoptosis, especially in cancer cell lines.

Medicine: this compound’s ability to sensitize tumor cells to doxorubicin makes it a valuable tool in cancer research, potentially leading to the development of more effective chemotherapeutic strategies.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting thymidylate kinase and related pathways.

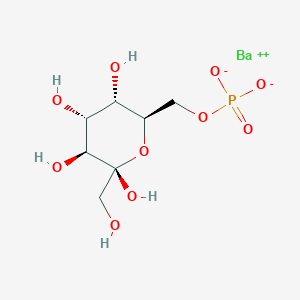

作用機序

YMU1 は、デオキシチミジン三リン酸 (dTTP) の合成に関与する酵素であるヒトチミジル酸キナーゼ (hTMPK) を阻害することによりその効果を発揮します。dTTP は DNA 複製と修復に不可欠なヌクレオチドです . This compound は、hTMPK の触媒ドメインにおけるアスパラギン酸残基へのマグネシウムイオンの相互作用を阻害することにより、細胞内の dTTP レベルを低下させ、ドキソルビシンなどの DNA 損傷剤に対する感受性を高めます .

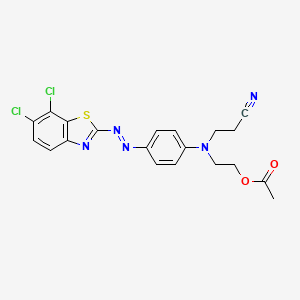

類似化合物の比較

This compound は、チミジンキナーゼ 1 (TK1) に影響を与えることなく、hTMPK を選択的に阻害する点でユニークです。類似の化合物には次のようなものがあります。

JMF4073: チミジル酸キナーゼとシチジル酸キナーゼの両方の阻害剤であり、慢性骨髄性白血病の治療に使用されます.

チミジンアナログ: チミジル酸経路の別の酵素であるチミジル酸シンターゼを阻害する、5-フルオロ-2’-デオキシウリジンなどの化合物.

This compound は、その高い選択性と無毒性により、さらなる研究と治療開発の有望な候補として注目されています。

類似化合物との比較

YMU1 is unique in its selective inhibition of hTMPK without affecting thymidine kinase 1 (TK1). Similar compounds include:

Thymidine analogs: Compounds like 5-fluoro-2’-deoxyuridine, which inhibit thymidylate synthase, another enzyme in the thymidylate pathway.

This compound stands out due to its high selectivity and non-toxic nature, making it a promising candidate for further research and therapeutic development.

特性

IUPAC Name |

ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-4-25-17(24)20-7-5-19(6-8-20)13(22)10-21-16(23)14-11(2)9-12(3)18-15(14)26-21/h9H,4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUFNNVFZFVKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

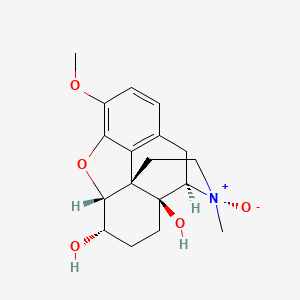

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)

![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)